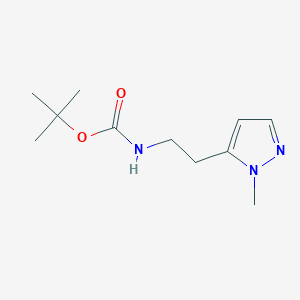
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a methyl group at the 1-position and an ethyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. One reported method includes the following steps :
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the necessary functional groups.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the tert-butyl carbamate group.
Trityl Protection: The amino group is protected using trityl chloride.
Condensation: The final step involves the condensation of the protected intermediate with ethylenediamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group into an amine.
Substitution: The pyrazole ring can undergo substitution reactions to introduce different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting bacterial infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pyrazole ring is known to interact with various biological targets, including enzymes and receptors, which can lead to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: This compound has a similar carbamate group but differs in the structure of the attached ring.
tert-Butyl (4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole ring but with different substituents.
Uniqueness
tert-Butyl (2-(1-methyl-1H-pyrazol-5-yl)ethyl)carbamate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-methylpyrazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)12-7-5-9-6-8-13-14(9)4/h6,8H,5,7H2,1-4H3,(H,12,15) |
Clave InChI |
GJOXGDCVAUGLRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CC=NN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


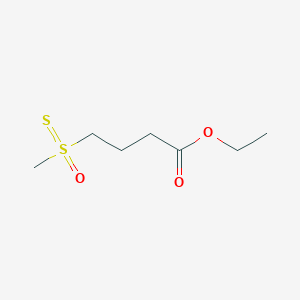

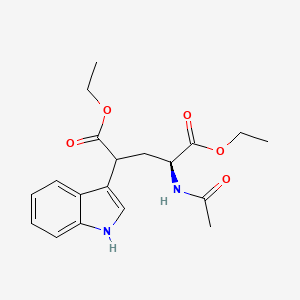
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)
![8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)
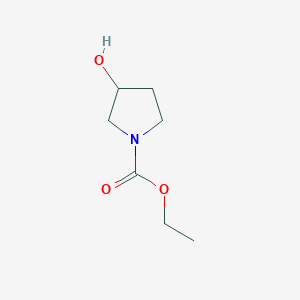
![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)


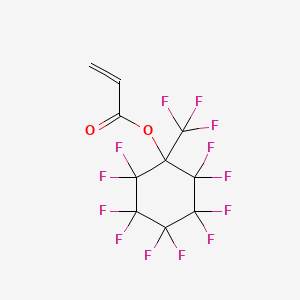
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
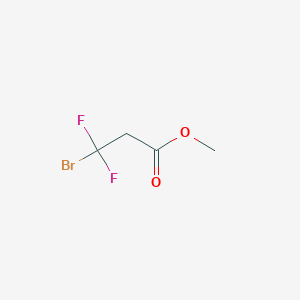
![3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857343.png)
